

Technical Comparison Guide: FTIR Characterization of 1-(4- Bromophenyl)cyclohexanol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclohexanol

CAS No.: 19920-80-0

Cat. No.: B3028393

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Executive Summary

1-(4-Bromophenyl)cyclohexanol (CAS: 19920-80-0) is a critical tertiary alcohol intermediate, typically synthesized via the nucleophilic addition of 4-bromophenylmagnesium bromide to cyclohexanone. In pharmaceutical and materials research, verifying the formation of the quaternary carbon center—and the simultaneous consumption of the carbonyl starting material—is a pivotal quality gate.

This guide compares the FTIR spectral fingerprint of the target product against its primary "alternatives" (unreacted precursors and secondary alcohol analogues). The data demonstrates that FTIR is a superior, rapid-validation tool for this specific transformation, offering immediate "Go/No-Go" decision capability without the solvent costs of NMR.

Technical Background & Synthesis Context

The synthesis involves a Grignard reaction where the carbonyl carbon of cyclohexanone undergoes a change in hybridization from

to

.

- Reaction: 4-Bromophenylmagnesium bromide + Cyclohexanone

Alkoxide Intermediate

1-(4-Bromophenyl)cyclohexanol.

- Critical Quality Attribute (CQA): Complete disappearance of the ketone carbonyl peak and appearance of the tertiary hydroxyl stretch.

Synthesis & Verification Workflow

The following diagram outlines the critical path for synthesis and the spectral checkpoints required for validation.



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Figure 1: Synthesis pathway highlighting the transformation from carbonyl precursors to the tertiary alcohol target.

Spectral Analysis: Product vs. Alternatives

To objectively evaluate the product, we compare its IR absorption profile against three distinct chemical states: the Carbonyl Precursor (Cyclohexanone), the Aryl Halide Precursor (1,4-Dibromobenzene), and a Secondary Analogue (Cyclohexanol).

Comparative Data Table

Functional Group	Vibration Mode	Target Product (Tertiary Alcohol)	Alternative 1 (Cyclohexanone)	Alternative 2 (Cyclohexanol)	Diagnostic Value
Hydroxyl (-OH)	O-H Stretch	3300–3450 cm ⁻¹ (Broad)	Absent	3300–3400 cm ⁻¹	High: Confirms alcohol formation.
Carbonyl (C=O)	C=O ^[1] Stretch	Absent	~1715 cm ⁻¹ (Strong, Sharp)	Absent	Critical: Absence confirms reaction completion.
C-O Bond	C-O Stretch	~1150 cm ⁻¹ (Tertiary)	~1110 cm ⁻¹ (Ring)	~1065 cm ⁻¹ (Secondary)	Medium: Distinguishes alcohol class (vs).
Aromatic Ring	C=C Stretch	1480, 1590 cm ⁻¹	Absent	Absent	High: Confirms phenyl group incorporation.
Aryl Halide	C-Br Stretch	1000–1075 cm ⁻¹	Absent	Absent	Medium: Verifies retention of bromine.
Substitution	Para-Subst. (oop)	800–840 cm ⁻¹	Absent	Absent	High: Confirms 1,4-substitution pattern.

Detailed Peak Analysis[2]

1. The "Go/No-Go" Region (3600–1700 cm^{-1})

- **Target Performance:** The product must exhibit a strong, broad absorption centered around 3350 cm^{-1} (O-H stretch). Crucially, the spectrum must be silent in the 1700–1720 cm^{-1} region.
- **Failure Mode:** The presence of a sharp peak at 1715 cm^{-1} indicates unreacted cyclohexanone. This is the primary "No-Go" signal for process chemists.

2. The Fingerprint Region (1500–600 cm^{-1})

- **Aromatic Confirmation:** Unlike cyclohexanol (aliphatic only), the target product displays sharp aromatic C=C ring stretches at 1480 cm^{-1} and 1590 cm^{-1} .
- **Tertiary vs. Secondary:** The C-O stretching vibration for tertiary alcohols typically shifts to higher frequencies (~1150 cm^{-1}) compared to secondary alcohols (~1065 cm^{-1}) due to the steric environment and force constants of the quaternary carbon.
- **Halogen Signature:** The C-Br stretch is often obscured in the fingerprint region, but the para-substitution band (out-of-plane C-H bending) is distinct at 800–840 cm^{-1} . This confirms the bromine is still attached and the ring substitution pattern is intact.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for: Rapid screening of solid product.

- **Preparation:** Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
- **Loading:** Place ~5 mg of the solid **1-(4-Bromophenyl)cyclohexanol** onto the crystal.

- Compression: Apply pressure using the anvil until the force gauge is in the green zone. Note: Ensure good contact as the product is a solid.
- Acquisition: Scan from 4000 to 600 cm^{-1} (Resolution: 4 cm^{-1} , Scans: 16).

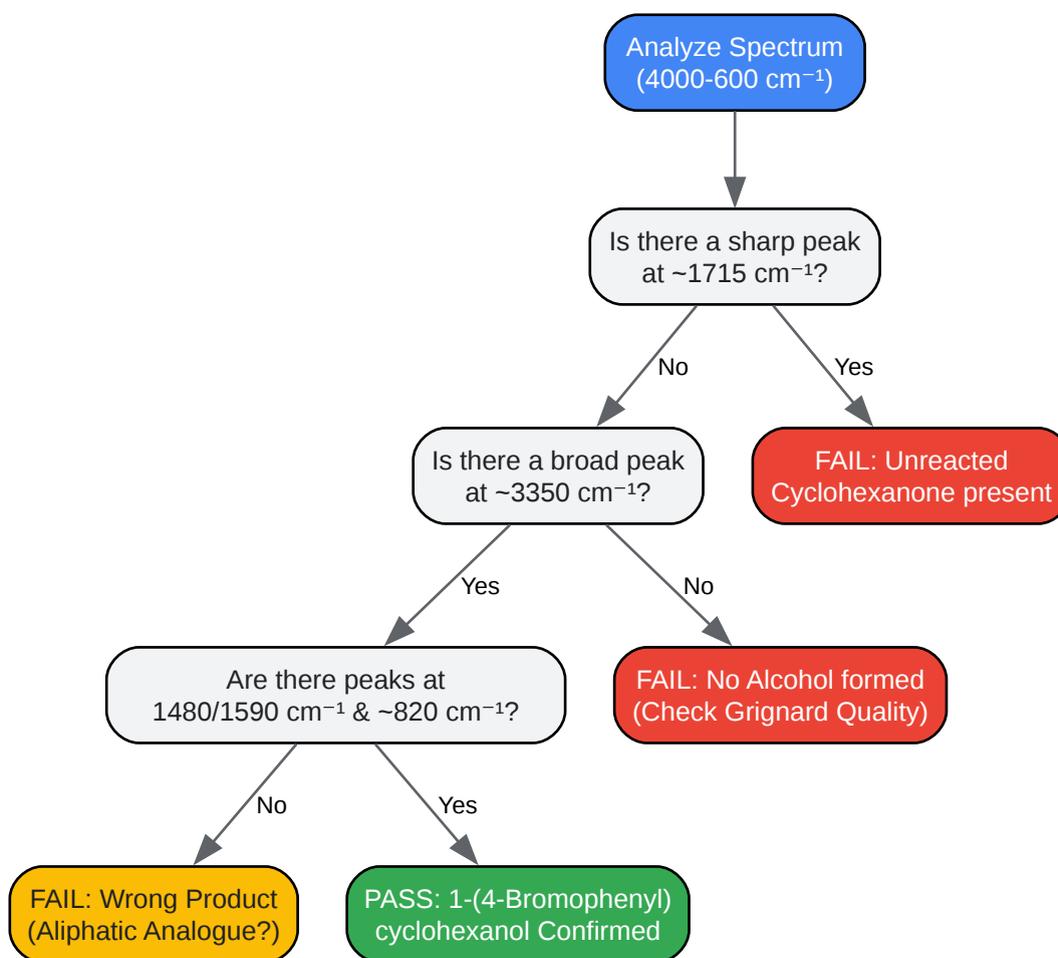
Method B: KBr Pellet

Best for: High-resolution archival spectra.

- Grinding: Mix 2 mg of product with 200 mg of dry KBr powder. Grind to a fine powder in an agate mortar.
- Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
- Acquisition: Place in transmission holder and scan. Note: Ensure KBr is dry to prevent water interference in the O-H region.

Diagnostic Decision Tree

Use this logic flow to interpret the FTIR spectrum during synthesis monitoring.



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Figure 2: Logical decision tree for validating product identity and purity via FTIR.

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